molecular formula C21H17N3O6S B11617822 N-[(4-{5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide

N-[(4-{5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide

Cat. No.: B11617822
M. Wt: 439.4 g/mol
InChI Key: LJKZSNPYFTUBCV-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZENESULFONYL]ACETAMIDE is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by its unique structure, which includes a cyano group, a furan ring, and a benzenesulfonyl group

Mechanism of Action

The mechanism of action of N-[4-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZENESULFONYL]ACETAMIDE involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological context and the derivative of the compound being studied .

Comparison with Similar Compounds

N-[4-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZENESULFONYL]ACETAMIDE can be compared with other cyanoacetamide derivatives. Similar compounds include N-aryl and N-heteryl cyanoacetamides, which also serve as precursors for heterocyclic synthesis . the presence of the furan and benzenesulfonyl groups in this compound provides it with unique chemical properties and potential biological activities .

Properties

Molecular Formula

C21H17N3O6S

Molecular Weight

439.4 g/mol

IUPAC Name

N-[4-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]phenyl]sulfonylacetamide

InChI

InChI=1S/C21H17N3O6S/c1-12-17(20(26)24(3)21(27)18(12)11-22)10-15-6-9-19(30-15)14-4-7-16(8-5-14)31(28,29)23-13(2)25/h4-10H,1-3H3,(H,23,25)/b17-10+

InChI Key

LJKZSNPYFTUBCV-LICLKQGHSA-N

Isomeric SMILES

CC\1=C(C(=O)N(C(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)C)C)C#N

Canonical SMILES

CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)C)C)C#N

Origin of Product

United States

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